molecular formula C12H11BrN2OS B4549368 N-(2-bromophenyl)-N'-(2-thienylmethyl)urea

N-(2-bromophenyl)-N'-(2-thienylmethyl)urea

Cat. No.: B4549368
M. Wt: 311.20 g/mol
InChI Key: DWYLCYNURWQPMJ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N'-(2-thienylmethyl)urea is a useful research compound. Its molecular formula is C12H11BrN2OS and its molecular weight is 311.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.97755 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biosensor Development

Urea derivatives are integral in the advancement of biosensors, particularly for detecting and quantifying urea concentrations in biological systems. Such biosensors are crucial for diagnosing and monitoring diseases related to abnormal urea levels in the body. These devices leverage the specificity and sensitivity of urea derivatives to enhance the performance of biosensors used in clinical and environmental applications. The synthesis of various nanoparticles and polymers incorporating urea derivatives has significantly improved the immobilization of enzymes and the overall efficiency of urea biosensors (Botewad et al., 2021).

Urease Inhibitors for Medical and Agricultural Use

Urease inhibitors, which often include urea derivatives, are explored for their potential in treating infections caused by urease-producing bacteria and in agriculture to reduce the volatilization of urea from fertilizers. These compounds show promise in managing gastric and urinary tract infections by inhibiting the activity of urease, an enzyme that catalyzes the hydrolysis of urea, thereby preventing the associated negative health impacts. Moreover, urease inhibitors are investigated for their role in reducing environmental pollution and improving nitrogen use efficiency in crops, highlighting their importance in sustainable agriculture practices (Kosikowska & Berlicki, 2011).

Drug Design Components

The unique hydrogen bonding capabilities of ureas make them a significant functional group in the design of small molecules with broad bioactivities for drug development. Urea derivatives are incorporated into molecules that interact with various biological targets, modifying their selectivity, stability, and pharmacokinetic profiles. This adaptability makes urea derivatives valuable in medicinal chemistry for the development of new therapeutic agents with optimized efficacy and reduced toxicity (Jagtap et al., 2017).

Properties

IUPAC Name

1-(2-bromophenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2OS/c13-10-5-1-2-6-11(10)15-12(16)14-8-9-4-3-7-17-9/h1-7H,8H2,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWYLCYNURWQPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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